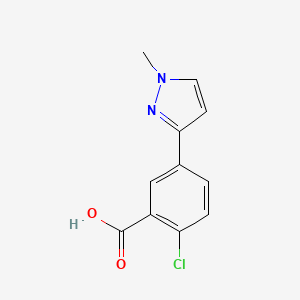
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzoic acid moiety substituted with a chloro group and a pyrazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reaction: The synthesized pyrazole is then subjected to a substitution reaction with a chlorinated benzoic acid derivative under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing large reactors for the cyclization step to produce the pyrazole ring in bulk.
Efficient Substitution: Employing continuous flow reactors for the substitution reaction to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzoic acid moiety.
Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The chloro and benzoic acid moieties can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(1H-pyrazol-3-yl)benzoic acid: Lacks the methyl group on the pyrazole ring.
5-(1-methyl-1H-pyrazol-3-yl)benzoic acid: Lacks the chloro group.
2-chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid: The pyrazole ring is substituted at a different position.
Uniqueness
2-chloro-5-(1-methyl-1H-pyrazol-3-yl)benzoic acid is unique due to the specific positioning of the chloro and pyrazole groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-5-(1-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-5-4-10(13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
CFTBMYIZYRCNAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















